molecular formula C15H12O4 B1612099 4'-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 868394-59-6

4'-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1612099
CAS No.: 868394-59-6
M. Wt: 256.25 g/mol
InChI Key: OKPOZLAJLVCWLC-UHFFFAOYSA-N
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Description

4’-(Carboxymethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two phenyl rings connected by a single bond, with carboxymethyl and carboxylic acid functional groups attached to the para positions of the biphenyl structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Carboxymethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Suzuki Coupling Reaction: This reaction is used to form the biphenyl core. A boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst and a base.

    Carboxymethylation: The carboxymethyl group is introduced via a reaction with chloroacetic acid under basic conditions.

Industrial Production Methods: In industrial settings, the production of 4’-(Carboxymethyl)-[1,1’-biphenyl]-4-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxymethyl group, leading to the formation of aldehydes or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halogenated biphenyls, nitro biphenyls, sulfonated biphenyls.

Scientific Research Applications

4’-(Carboxymethyl)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

  • 4-(Carboxymethyl)phenylboronic acid pinacol ester
  • Phenylacetic acid-4-boronic acid pinacol ester
  • 4-Carboxyphenylboronic acid

Comparison: 4’-(Carboxymethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its biphenyl core, which provides greater rigidity and potential for π-π interactions compared to single-ring analogs. This structural feature enhances its binding affinity and specificity for certain biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[4-(carboxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPOZLAJLVCWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594345
Record name 4'-(Carboxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868394-59-6
Record name 4′-Carboxy[1,1′-biphenyl]-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868394-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Carboxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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